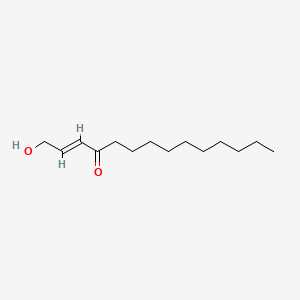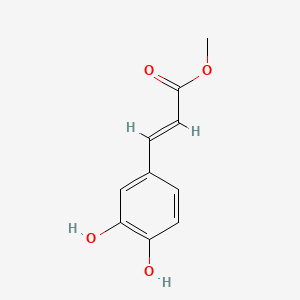
CLINODISIDE A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clinodiside A is a triterpenoid saponin isolated from the Chinese medicinal herb Clinopodium chinense . It is known for its significant pharmacological properties, including anti-inflammatory and anti-tumor activities . The compound has a molecular formula of C48H78O19 and a molecular weight of 959.12 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Clinodiside A is typically extracted from the herb Clinopodium chinense. The extraction process involves crushing the plant material and using solvents such as ethanol or methanol to isolate the compound . The optimal extraction method involves using 75% ethanol as the solvent, with a solvent-to-material ratio of 200:1, and performing ultrasonic extraction for 30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar extraction methods but on a larger scale. The plant material is processed in large extraction tanks, and the solvent is recovered and reused to minimize waste . The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
化学反应分析
Types of Reactions
Clinodiside A undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Clinodiside A has a wide range of scientific research applications:
作用机制
Clinodiside A exerts its effects through multiple molecular targets and pathways:
相似化合物的比较
Clinodiside A is unique due to its specific structure and bioactivity. Similar compounds include other triterpenoid saponins such as:
Buddlejasaponin IVb: Another saponin with similar anti-inflammatory properties.
Ginsenoside Rb1: A well-known saponin from ginseng with anti-tumor activity.
This compound stands out due to its higher stability and specific pharmacological effects .
属性
CAS 编号 |
152580-79-5 |
|---|---|
分子式 |
C48H78O18 |
分子量 |
943.134 |
产品来源 |
United States |
Q1: What analytical methods are commonly used to determine the concentration of Clinodiside A in plant material and pharmaceutical formulations?
A1: High-performance liquid chromatography (HPLC) coupled with various detectors is predominantly employed for this compound quantification. Two specific examples from the provided research include:
- HPLC with Evaporative Light Scattering Detection (ELSD): This method was deemed suitable for analyzing this compound in Duanxueliu herb []. Researchers highlighted its rapidity, simplicity, and sensitivity for determining this compound content in various plant samples.
- HPLC with UV detection: This method, utilizing a wavelength of 250 nm, proved effective for quantifying this compound in both Clinopodium herb [] and Clinopodium herb drop pills []. The studies emphasized the method's stability, accuracy, and applicability for quality control purposes.
Q2: What is the typical concentration range of this compound found in Clinopodium plants?
A: One study utilizing HPLC analysis revealed that this compound content in Clinopodium plants ranged from 0.03% to 0.07% []. This information is valuable for understanding the natural abundance of this compound and could guide cultivation or extraction optimization strategies.
Q3: Can you elaborate on the applications of the described analytical methods for this compound beyond simply quantifying its presence?
A3: While the primary focus of the provided research is on quantifying this compound, the described analytical methods have broader applications:
- Quality Control: The established HPLC methods can be implemented for quality control purposes during the production of herbal medicines or extracts containing this compound [, ]. This ensures consistent product quality and meets regulatory standards.
- Comparative Studies: These methods enable researchers to compare this compound levels across different plant species, cultivars, or geographical locations []. This information can be valuable for understanding variations in phytochemical profiles and optimizing sourcing strategies.
- Extraction Optimization: By analyzing this compound content under varying extraction conditions (solvents, temperatures, etc.), researchers can develop and optimize extraction protocols for maximizing yield and purity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





